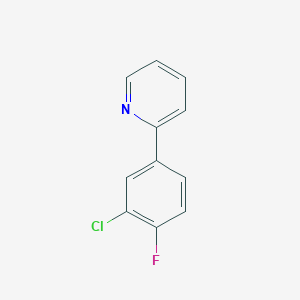

2-(3-Chloro-4-fluorophenyl)pyridine

Description

2-(3-Chloro-4-fluorophenyl)pyridine is a halogenated aromatic heterocyclic compound featuring a pyridine ring substituted with a 3-chloro-4-fluorophenyl group. This scaffold is frequently employed as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structural complexity arises from the interplay of electron-withdrawing substituents (Cl and F), which influence reactivity and binding properties. The compound is synthesized via multi-step protocols, including formylation, cyclization, and coupling reactions, as evidenced in European Patent EP 2 970 173 B1 .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHOLMPPGIZMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as NiXantphos enhance stability and reactivity.

-

Solvents : 1,4-Dioxane/water (4:1) or THF/water mixtures facilitate biphasic conditions.

-

Bases : K₃PO₄ or K₂CO₃ are preferred for deprotonation and accelerating transmetallation.

-

Combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), 3-chloro-4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) in 1,4-dioxane/H₂O.

-

Heat at 85–95°C for 12–24 hours.

-

Isolate via extraction (EtOAc/H₂O) and purify by column chromatography.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling is effective for coupling aryl halides with pyridine derivatives under milder conditions than traditional methods.

Key Parameters

-

React 2-chloropyridine (1.0 eq) with 1-bromo-3-chloro-4-fluorobenzene (1.1 eq) using CuI (0.1 eq) and KOH (2.0 eq) in DMF.

-

Stir at 110°C for 24 hours.

-

Purify via recrystallization (EtOH/H₂O).

Direct Halogen Substitution

Halogen exchange reactions modify pre-functionalized pyridine or phenyl precursors.

Fluorination/Chlorination Strategies

-

Fluorinating Agents : CuF₂ or CsF in polar aprotic solvents (e.g., DMSO) at 60–110°C.

-

Chlorination : SOCl₂ or PCl₅ in 1,2-dichloroethane under reflux.

Protocol for Pyridine Fluorination :

-

Treat 2,3-dichloropyridine with CsF (2.0 eq) in DMSO at 110°C for 20 hours.

-

Extract with EtOAc and concentrate.

-

Purify via silica gel chromatography.

Transition-Metal-Catalyzed C–H Activation

Recent advances bypass pre-functionalized substrates by activating C–H bonds directly.

Representative Method:

-

Use Pd(OAc)₂ (0.1 eq) with 2-pyridyl directing groups.

-

Couple with 3-chloro-4-fluorobenzene in DMA at 120°C.

-

Oxidize with Ag₂CO₃ to form the biaryl bond.

Cyclization and Functionalization

Multi-step sequences build the pyridine ring from smaller precursors, though less commonly employed.

-

Condense 3-chloro-4-fluoroacetophenone with ammonium acetate to form a pyridine intermediate.

-

Chlorinate using POCl₃.

-

Cross-couple with 2-pyridylzinc bromide under Negishi conditions.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–95°C, 12–24 h | 70–85% | High selectivity, scalable | Sensitivity to 2-pyridyl boronic acids |

| Ullmann Coupling | CuI | 110°C, 24 h | 60–75% | Cost-effective | Longer reaction times |

| Halogen Substitution | CsF | 110°C, 20 h | 65–72% | Simple one-pot procedure | Limited substrate scope |

| C–H Activation | Pd(OAc)₂ | 120°C, 18 h | 50–65% | No pre-functionalization required | Low yields, expensive oxidants |

| Cyclization | POCl₃ | Reflux, multi-step | 40–55% | Builds complex scaffolds | Labor-intensive, moderate efficiency |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of halogenated pyridines are highly sensitive to substituent positions. Key analogs include:

Key Insight : The target compound’s 3-chloro-4-fluoro substitution on the phenyl ring provides a balance between electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Melting points and molecular weights vary significantly with substituents:

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)pyridine* | Not reported | ~220 (estimated) | 45–50%† |

| 2-Amino-4-(4-fluorophenyl)pyridine | 259–261 | 339.37 | 66 |

| Analog with –NO₂ substituent | 268–287 | 466–545 | 67–81 |

*Data inferred from structurally related intermediates in EP 2 970 173 B1 .

†Yield for carbamate derivatives in multi-step synthesis .

Trend: Bulky substituents (e.g., –NO₂, –Br) increase molecular weight and melting points but may reduce synthetic yields due to steric challenges .

Biological Activity

2-(3-Chloro-4-fluorophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C11H8ClF N

- Molecular Weight : 215.64 g/mol

- Structural Features : The compound features a pyridine ring substituted with a chlorofluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often possess antimicrobial properties. Specific tests demonstrated that this compound has inhibitory effects against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some research points to neuroprotective properties, indicating possible applications in treating neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing signaling pathways related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

| Study | Findings | |

|---|---|---|

| Study A | Significant reduction in bacterial growth | Supports antimicrobial potential |

| Study B | Induction of apoptosis in cancer cell lines | Indicates anticancer activity |

| Study C | Decreased markers of oxidative stress in neurons | Suggests neuroprotective role |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound revealed a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.

- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Neuroprotection Against Oxidative Stress : Experimental models of oxidative stress showed that the compound could mitigate neuronal damage induced by reactive oxygen species, suggesting a potential therapeutic application in neurodegenerative diseases.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Chloro-4-fluorophenyl)pyridine in laboratory settings?

Answer: A multi-step synthesis approach is typically employed, starting with functionalized pyridine precursors. For example, the compound can be synthesized via cross-coupling reactions using intermediates like 3-chloro-4-fluoroaniline. Key steps include:

- Iodination of pyridine derivatives under controlled conditions (e.g., iodine/Na₂CO₃ in aqueous systems).

- Protection/deprotection strategies (e.g., methoxymethyl (MOM) protection) to stabilize reactive sites.

- Sonogashira coupling with alkynylated benzamide derivatives in the presence of PdCl₂(PPh₃)₂ and CuI catalysts to introduce aryl-alkyne motifs .

- Final purification via column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- X-ray crystallography using SHELX software for refinement (e.g., SHELXL for small-molecule structures) provides precise bond lengths and angles .

- ¹H/¹³C NMR spectroscopy to confirm proton environments and substituent positions (e.g., distinguishing chloro/fluoro aromatic signals).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for research-grade material).

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors .

- Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Emergency Response: Use neutralizing agents (e.g., activated carbon) for spills and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl/F substituents direct reactivity toward meta/para positions in electrophilic substitutions .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived SMILES/InChI identifiers to model binding affinities .

- Kinetic Modeling: Use software like Gaussian or ORCA to simulate reaction pathways and transition states in cross-coupling reactions .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

Answer:

- Multi-Software Refinement: Compare SHELXL-refined structures with alternative programs (e.g., OLEX2) to identify systematic errors in thermal parameters or occupancy .

- Twinned Data Analysis: For crystals with pseudo-symmetry, use TWINLAW in SHELX to deconvolute overlapping reflections .

- Literature Benchmarking: Cross-reference bond lengths/angles with analogous structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ) to validate geometric outliers.

Q. How do substituents (Cl/F) influence the compound’s electronic properties in structure-activity relationship (SAR) studies?

Answer:

- Electron-Withdrawing Effects: Chloro and fluoro groups decrease electron density at the pyridine ring, enhancing stability toward oxidation.

- Bioisosteric Replacement: Replace Cl with CF₃ to assess changes in lipophilicity (logP) and membrane permeability using HPLC-derived retention times .

- Pharmacophore Mapping: Use X-ray/NMR data to correlate substituent positions with biological activity (e.g., antimicrobial assays ).

Q. What experimental approaches validate the regioselectivity of electrophilic substitutions on halogenated pyridine scaffolds?

Answer:

- Isotopic Labeling: Introduce deuterium at specific positions to track substitution patterns via ²H NMR.

- Competitive Reactions: Compare reaction rates of 2-(3-Cl-4-F-phenyl)pyridine with mono-halogenated analogs under identical conditions (e.g., nitration or sulfonation) .

- Crystallographic Snapshots: Capture intermediates (e.g., σ-complexes) using time-resolved X-ray diffraction to identify kinetic vs. thermodynamic control .

Q. How can researchers address discrepancies between in vitro and in vivo toxicity data for halogenated pyridines?

Answer:

- Metabolite Profiling: Use LC-MS to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) that may contribute to in vivo toxicity .

- Cytotoxicity Assays: Apply the Mosmann MTT assay to compare cell viability data across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro clearance data with organ-specific parameters to predict in vivo exposure levels .

Methodological Notes

- Crystallography: Always deposit refined CIF files in public databases (e.g., Cambridge Structural Database) for peer validation .

- Synthesis: Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks to maximize yield and minimize side products .

- Safety: Regularly update material safety data sheets (MSDS) with newly published toxicity or ecotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.